molecular formula C22H25N3O4 B15002490 2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide

2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide

Cat. No.: B15002490
M. Wt: 395.5 g/mol
InChI Key: IYXAHTNUNUHVJT-UHFFFAOYSA-N
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Description

2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide typically involves multi-step organic reactions. One common approach is the coupling of a 2,3,4-trimethoxybenzoic acid derivative with an amine containing the imidazole moiety. This process often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under controlled conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,3,4-trihydroxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide.

Scientific Research Applications

2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3,4-trimethoxybenzamide: Lacks the imidazole ring, resulting in different chemical properties and applications.

    N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide: Lacks the methoxy groups, affecting its reactivity and biological activity.

Uniqueness

2,3,4-trimethoxy-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzamide is unique due to the presence of both methoxy groups and an imidazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2,3,4-trimethoxy-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H25N3O4/c1-14(2)21-23-12-13-25(21)16-8-6-15(7-9-16)24-22(26)17-10-11-18(27-3)20(29-5)19(17)28-4/h6-14H,1-5H3,(H,24,26)

InChI Key

IYXAHTNUNUHVJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C=C3)OC)OC)OC

Origin of Product

United States

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